Kaur-15-en-17-ol

Description

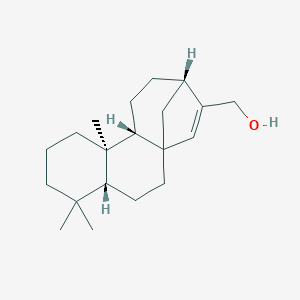

Structure

2D Structure

3D Structure

Properties

CAS No. |

14696-33-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

[(4R,9R,10S,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |

InChI |

InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16+,17-,19+,20?/m0/s1 |

InChI Key |

BYNLGAZDLCEGRX-GTZPUNCASA-N |

SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |

Synonyms |

ent-kaur-15-en-17-ol kaur-15-en-17-ol |

Origin of Product |

United States |

Occurrence and Biosynthesis

Natural Distribution and Plant Sources

Kaurane (B74193) diterpenoids are widely distributed in the plant kingdom, having been identified in families such as Asteraceae, Lamiaceae, Annonaceae, and Euphorbiaceae. researchgate.netfrontiersin.org The specific distribution of Kaur-15-en-17-ol is more restricted.

Research has led to the isolation and identification of diastereomers of this compound from specific plant sources. One notable example is the isolation of 8β,13β-kaur-15-en-17-ol, also known as 17-isophyllocladenol, from the leaves of Podocarpus polystachyus, a species in the Podocarpaceae family. nih.govnih.gov

Table 1: Isolation of this compound Diastereomers

| Compound Name | Plant Species | Family | Plant Part |

|---|

Enzymatic Pathways of Biosynthesis

The biosynthesis of kaurane diterpenoids, including this compound, is a multi-step enzymatic process that begins with the universal precursor for all diterpenes. frontiersin.org This pathway involves the sequential action of different classes of enzymes, primarily diterpene synthases.

The formation of the characteristic tetracyclic kaurane skeleton is catalyzed by two distinct types of diterpene synthases (DTS) or terpene synthases (TPS). beilstein-journals.orgresearchgate.net

Class II Diterpene Synthase: The first step is the protonation-initiated cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into a bicyclic intermediate. The enzyme responsible for this is a copalyl diphosphate synthase (CPS), also referred to as kaurene synthase A. pnas.orgfrontiersin.org This enzyme specifically produces ent-copalyl diphosphate (ent-CPP) in the pathway leading to ent-kauranes. frontiersin.orgbeilstein-journals.org

Class I Diterpene Synthase: The second step involves the further cyclization of the bicyclic intermediate to form the tetracyclic skeleton. An ent-kaurene (B36324) synthase (KS), also known as kaurene synthase B, catalyzes the conversion of ent-CPP into ent-kaurene, the parent hydrocarbon of the ent-kaurane diterpenoid family. pnas.orgfrontiersin.org

Subsequent modifications to the ent-kaurene skeleton by other enzymes, such as cytochrome P450 monooxygenases, lead to the vast diversity of kaurane diterpenoids, including the formation of this compound through oxidation. beilstein-journals.org

The biosynthesis of this compound proceeds through a series of well-defined precursors and intermediates. The pathway originates from the general isoprenoid pathway, which produces the fundamental C5 building blocks.

Table 2: Key Precursors and Intermediates in Kaurane Biosynthesis

| Compound | Abbreviation | Description |

|---|---|---|

| Geranylgeranyl diphosphate | GGPP | A C20 isoprenoid diphosphate that serves as the universal precursor for all diterpenoids. frontiersin.org |

| ent-Copalyl diphosphate | ent-CPP | A bicyclic diphosphate intermediate formed from the cyclization of GGPP by a Class II diterpene synthase (CPS). pnas.orgbeilstein-journals.org |

Biogenetic Relationship with Other ent-Kaurane Diterpenoids

This compound is biogenetically linked to the broader family of ent-kaurane diterpenoids through the common precursor, ent-kaurene. The immense structural diversity within this family arises from various chemical modifications to the parent ent-kaurene carboskeleton. frontiersin.orgrsc.org

These modifications, often catalyzed by tailoring enzymes like cytochrome P450s, include oxidation, C-C bond cleavage, fragmentation, or rearrangement. beilstein-journals.orgrsc.org this compound is an example of an oxidized derivative of the kaurane skeleton. Specifically, the oxidation of ent-kaurene can yield ent-kaur-15-en-17-ol. nih.gov

This compound shares a close biogenetic relationship with other oxidized kauranes, such as the corresponding aldehyde, 8β,13β-kaur-15-en-17-al, which has been co-isolated from Podocarpus polystachyus. nih.govnih.gov The presence of both the alcohol (this compound) and the aldehyde suggests a sequential oxidation process, a common theme in the diversification of natural products.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8β,13β-kaur-15-en-17-al |

| 8β,13β-kaur-15-en-17-ol |

| ent-Copalyl diphosphate |

| ent-Kaurene |

| Geranylgeranyl diphosphate |

| Gibberellins |

| This compound |

Synthetic Chemistry and Derivatization Strategies

Chemical Synthesis Approaches

The construction of the kaurane (B74193) skeleton is a significant challenge, requiring precise control over stereochemistry at multiple centers and the formation of its characteristic bridged ring system. Chemists have approached this challenge through both total synthesis and semisynthesis.

The total synthesis of ent-kaurane diterpenoids is a formidable task due to their complex molecular architecture. Key challenges include the construction of the tetracyclic core and the stereoselective installation of functional groups. researchgate.net The core structure contains a [3.2.1]bicyclic system, the assembly of which requires sophisticated strategic planning. nih.gov

Recent advances in synthetic methodology have enabled more efficient routes to these molecules. Modern strategies often employ convergent approaches, where complex fragments of the molecule are synthesized independently before being joined together. For instance, a convergent total synthesis of the highly oxidized ent-kaurane diterpenoid lungshengenin D was achieved, showcasing advanced techniques for assembling the core structure and introducing oxygenation patterns. unizg.hr Another key strategy involves the use of "overbred" intermediates, which are complex structures that can be selectively fragmented to reveal the desired kaurane skeleton. researchgate.netnih.gov This approach was utilized in a synthesis of steviol, a related diterpenoid, highlighting a method to construct the [3.2.1]bicyclic system effectively. nih.gov While a total synthesis specifically for Kaur-15-en-17-ol is not prominently detailed in recent literature, these advanced strategies developed for more complex family members demonstrate the capability of modern organic synthesis to access this class of compounds.

Semisynthesis, which involves the chemical modification of readily available natural products, is a practical and widely used approach to generate derivatives of this compound. A common and abundant starting material for these efforts is kaurenoic acid (ent-kaur-16-en-19-oic acid), which can be isolated from various plant sources, including the waste products of sunflower processing. nih.govscielo.br

Researchers have successfully used kaurenoic acid to produce a range of oxidized ent-kaurane and ent-norkaurane derivatives. scielo.br The synthesis often begins with esterification of the carboxylic acid group, followed by modifications to other parts of the molecule. This approach provides access to compounds that can be further elaborated to explore structure-activity relationships. For example, various kaurane derivatives have been semisynthesized from kaurenoic acid and linearol (B1675482) to evaluate their potential as therapeutic agents. nih.gov This strategy leverages the natural abundance of the starting material to efficiently create libraries of novel compounds for biological screening. nih.gov

Structural Modification Methodologies for Analog Development

To investigate how different parts of the this compound molecule contribute to its properties, chemists employ a variety of reactions to selectively modify its structure. The hydroxyl group at C-17 is a key site for such modifications.

Regioselective functionalization allows for the modification of a specific position on the kaurane skeleton. The C-17 position, bearing a primary allylic alcohol in this compound, is a prime target for such modifications. While specific examples of C-17 alkylation on this compound are not extensively documented in the literature, the principles of modifying such groups are well-established in organic chemistry.

A primary method of functionalizing the C-17 position is through oxidation of the alcohol to an aldehyde. For instance, methyl ent-17-hydroxykauran-19-oate, a saturated analog, can be oxidized using pyridinium (B92312) dichromate (PDC) to yield the corresponding C-17 aldehyde, methyl ent-17-oxokauran-19-oate. scielo.br This aldehyde then serves as a versatile intermediate for further reactions, such as nucleophilic additions, which could introduce alkyl or other functional groups at this position. This two-step sequence (oxidation followed by addition) represents a key regioselective strategy for elaborating the C-17 position.

Oxidation and reduction reactions are fundamental tools for modifying the kaurane skeleton, allowing for the introduction and interconversion of various functional groups.

Oxidation: The allylic C-15 and C-17 positions are particularly susceptible to oxidation. The allylic oxidation of ent-kaurenol (B36349) with selenium dioxide (SeO₂) and hydrogen peroxide introduces a hydroxyl group at the C-15 position, yielding ent-15α,17-dihydroxy-kaur-16-ene. researchgate.net In a similar fashion, SeO₂ can be used to oxidize the C-15 methylene (B1212753) group in a related kaurane intermediate, which is then further oxidized to an enone. unizg.hr The primary alcohol at C-17 can be selectively oxidized to an aldehyde using reagents like pyridinium dichromate (PDC). scielo.br Under these conditions, further oxidation of the aldehyde to a carboxylic acid can also occur. scielo.br

| Starting Material | Reagent(s) | Product(s) |

| ent-Kaurenol | SeO₂ / H₂O₂ | ent-15α,17-dihydroxy-kaur-16-ene researchgate.net |

| Methyl ent-17-hydroxykauran-19-oate | PDC | Methyl ent-17-oxokauran-19-oate scielo.br |

| C-15 Methylene kaurane intermediate | SeO₂ | C-15 Allyl alcohol intermediate unizg.hr |

Reduction: Reduction reactions are crucial for converting carbonyl groups back to alcohols, often with high stereoselectivity. Different reducing agents can achieve selective transformations at various positions on the kaurane ring system. For example, in the synthesis of a complex kaurane, a C-1 ketone was regioselectively reduced using L-selectride, while a subsequent reduction of another ketone was performed with DIBAL-H. unizg.hr Sodium borohydride (B1222165) (NaBH₄) has also been used for the selective reduction of a C-12 ketone. unizg.hr In other synthetic schemes, lithium aluminum hydride (LiAlH₄) has been employed to reduce ester functionalities to alcohols. unizg.hr

| Carbonyl Position | Reagent | Outcome |

| C-1 Ketone | L-selectride | Regioselective reduction to alcohol unizg.hr |

| C-12 Ketone | NaBH₄ | Selective reduction to alcohol unizg.hr |

| Multiple Ketones | DIBAL-H | Reduction of ketones to alcohols unizg.hr |

The C-17 hydroxyl group of this compound and related structures is readily modified through esterification and etherification to produce a wide range of analogs.

Esterification: Esterification involves reacting the alcohol with a carboxylic acid or its derivative. This is a common strategy to modify the polarity and biological properties of the molecule. A straightforward example is the acetylation of a primary alcohol on the kaurane skeleton using acetyl chloride in the presence of a base like sodium hydride. unizg.hr More complex esters, such as the naturally analogous 3α-cinnamoyloxy-9β,17-dihydroxy-ent-kaur-15-en-19-oic acid, demonstrate that a variety of acyl groups can be attached to the kaurane framework. glpbio.com

Etherification: Etherification links the C-17 oxygen to another carbon group. One notable strategy involves intramolecular etherification, or the formation of a cyclic ether. In a bioinspired synthesis, a kaurane derivative with hydroxyl groups at C-11 and C-17 was treated with lead tetraacetate (LTA), resulting in the formation of a cyclic ether between these two positions. acs.orgnih.gov This transformation is driven by the spatial proximity of the C-17 hydroxyl group to the C-11 position. acs.orgnih.gov Such reactions demonstrate the potential to create more rigid, structurally complex analogs of this compound.

Hybrid Compound Synthesis (e.g., with Other Bioactive Scaffolds via Click Chemistry)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to enhance biological activity and overcome drug resistance. scielo.br Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and versatile method for achieving this, creating a stable 1,2,3-triazole ring as a linker between different molecular scaffolds. scielo.brnih.gov

The kaurane skeleton can be strategically modified to incorporate either a terminal alkyne or an azide (B81097) group, making it amenable to CuAAC reactions. A common precursor for these modifications is the naturally abundant kaurenoic acid. For example, the carboxylic acid group at C-19 can be reduced to a primary alcohol, which is then converted into an azide. Alternatively, the exocyclic double bond at C-16/C-17 can be functionalized. For instance, hydroboration-oxidation can yield a primary alcohol at C-17, which can then be used to introduce an alkyne-containing moiety, such as through etherification with propargyl bromide. scielo.br

Once the functionalized kaurane derivative is prepared, it can be "clicked" with a variety of azide- or alkyne-containing bioactive molecules. This approach has been successfully used to synthesize novel kauranoid-1,2,3-triazole hybrids with improved biological profiles. scielo.br For instance, kauranoid terminal alkynes have been reacted with various organic azides to produce a library of hybrid compounds. This strategy allows for the rapid generation of diverse molecules, where the triazole linker connects the kaurane core to other pharmacophoric units, potentially leading to synergistic effects or novel mechanisms of action. scielo.brexplorationpub.comnih.gov

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1. Precursor Isolation | Isolation of a suitable kaurane diterpene, such as kaurenoic acid or xylopic acid, from natural sources. | Standard phytochemical extraction and purification techniques. | scielo.br |

| 2. Functionalization | Chemical modification of the kaurane skeleton to introduce a terminal alkyne or an azide group. This often involves transformations at the C-17 or C-19 positions. | LiAlH₄ (reduction), TsCl/NaN₃ (azide formation), NaH/propargyl bromide (alkyne introduction). | scielo.br |

| 3. Click Reaction (CuAAC) | Copper(I)-catalyzed cycloaddition between the functionalized kaurane and a complementary azide- or alkyne-containing molecule. | CuSO₄·5H₂O, sodium ascorbate, solvent (e.g., t-BuOH/H₂O). | scielo.br |

| 4. Product Isolation | Purification of the resulting hybrid triazole compound. | Chromatographic methods. | scielo.br |

Reaction Mechanisms and Stereochemical Control in Synthesis

The construction of the intricate, stereochemically rich tetracyclic framework of kaurane diterpenoids is a testament to the power of modern synthetic organic chemistry. The total synthesis of these molecules requires precise control over both regioselectivity and stereoselectivity at multiple steps. magtech.com.cnrsc.org Key strategies often involve cascade reactions, polyene cyclizations, and carefully orchestrated functional group transformations. bohrium.comnih.gov

A critical challenge in the synthesis of ent-kauranes is the stereoselective installation of the various substituents and the correct fusion of the four rings. For example, the synthesis of (±)-steviol, an ent-kaurane diterpenoid, has been achieved using a strategy that relies on the controlled fragmentation of "overbred" intermediates. nih.gov This approach involves creating highly strained cyclobutane (B1203170) or cyclopropane (B1198618) rings that can be selectively cleaved to establish the desired stereocenters and ring systems. nih.gov The stereochemistry of the cyclization precursor is paramount; for instance, using a Z-stereochemistry internal epoxide in a polycyclization precursor was shown to be imperative for achieving the required axial oxidation at the C-19 methyl group. nih.govsci-hub.se

Oxidative transformations are frequently employed to introduce key functional groups onto the kaurane skeleton. The choice of oxidant and reaction conditions is crucial for achieving the desired outcome without unwanted side reactions.

Pyridinium Dichromate (PDC) and Pyridinium Chlorochromate (PCC): These Cr(VI) reagents are widely used for the oxidation of alcohols. adichemistry.commsu.edu PCC, a milder reagent, is effective for oxidizing primary alcohols to aldehydes, preventing overoxidation to carboxylic acids. libretexts.orglibretexts.org The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the α-hydrogen to form the carbonyl group. chemistrysteps.com PDC is less acidic than PCC and is therefore suitable for substrates sensitive to acid. msu.edu The solvent can influence the outcome; in dichloromethane, PDC oxidizes primary alcohols to aldehydes, whereas in a polar solvent like DMF, they can be oxidized to carboxylic acids. adichemistry.com

Selenium Dioxide (SeO₂): This reagent is a classic and effective tool for the allylic oxidation of alkenes, a reaction often used to functionalize the kaurane D-ring. researchgate.net The reaction proceeds through an ene reaction mechanism, followed by a magtech.com.cnresearchgate.net-sigmatropic rearrangement of the resulting allylseleninic acid. The stereoselectivity of the oxidation is a key consideration. The reaction generally introduces a hydroxyl group at the allylic position, and its stereochemical orientation depends on the substrate's conformation and steric hindrance. rsc.org The regioselectivity is also predictable, with oxidation typically occurring at the most substituted end of the double bond. researchgate.net

The stereochemical outcome of cyclization reactions, such as intramolecular Diels-Alder reactions, is another cornerstone of kaurane synthesis. The facial selectivity of these reactions can often be controlled by existing stereocenters within the molecule, particularly those in an allylic position to the dienophile or diene. nih.gov Computational studies, such as DFT calculations, are often employed to predict and rationalize the stereochemical outcomes of these complex transformations. rsc.org

| Reaction Type | Reagent/Method | Purpose & Mechanistic Insight | Stereochemical Control Aspect | Reference |

|---|---|---|---|---|

| Polyene Cyclization | Lewis acids (e.g., FeCl₃) | Constructs the tetracyclic core in a biomimetic fashion. The reaction proceeds via a cascade of carbocationic intermediates. | Stereochemistry of the precursor (e.g., epoxide geometry) dictates the stereochemistry of the cyclized product, including ring fusions and substituent orientation. | nih.gov |

| Radical Cyclization | Mn(III)-mediated or photoinduced electron transfer (PET) | Forms C-C bonds to construct rings, such as the bicyclo[3.2.1]octane system. | Diastereoselectivity is often controlled by the conformation of the radical intermediate and steric effects. | magtech.com.cnbohrium.comresearchgate.net |

| Allylic Oxidation | SeO₂ | Introduces an oxygen functional group (e.g., -OH) adjacent to a double bond. Involves an ene reaction followed by a magtech.com.cnresearchgate.net-sigmatropic rearrangement. | The stereochemistry of the newly formed stereocenter is influenced by the geometry of the transition state and steric approach control. | researchgate.netrsc.org |

| Alcohol Oxidation | PCC or PDC | Converts primary or secondary alcohols to aldehydes or ketones, respectively. Mechanism involves a chromate ester intermediate. | This is a functional group transformation; stereocenters not involved in the reaction are typically unaffected. The choice of reagent prevents overoxidation. | adichemistry.commsu.educhemistrysteps.com |

| Diels-Alder Reaction | Thermal or Lewis acid-catalyzed | Constructs six-membered rings (e.g., B and C rings) in a convergent manner. | Intramolecular versions exhibit high diastereoselectivity based on the geometry of the tether connecting the diene and dienophile and existing allylic stereocenters. | magtech.com.cnnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Bioactivity

The ent-kaurane skeleton is a tetracyclic diterpene framework characterized by a perhydrophenanthrene unit fused with a cyclopentane (B165970) ring, bridged between C-8 and C-13. nih.govresearchgate.netnih.govmagtech.com.cnnih.gov The "ent-" prefix denotes an enantiomeric series, indicating an inversion of configurations at chiral centers such as C-5, C-9, and C-10 compared to the "normal" kaurane (B74193) series. nih.govresearchgate.netnih.gov This fundamental skeletal structure is the common basis for the diverse biological activities reported for this class of compounds, which include antimicrobial, cytotoxic, anti-inflammatory, and antitumor effects. nih.govresearchgate.netnih.govmagtech.com.cnnih.govresearchgate.net Structural variations arising from modifications like C-C bond cleavage, oxidation, or rearrangements of this core skeleton lead to a vast array of ent-kaurane diterpenoids with distinct bioactivities. magtech.com.cnfrontiersin.org

Kaur-15-en-17-ol is characterized by an unsaturation typically involving C-15 and C-16 or C-15 and C-17, and a hydroxyl group at the C-17 position. ontosight.ainih.govresearchgate.net SAR studies have highlighted the significance of these specific positions. For instance, comparative studies involving ent-kaur-15-en-17-ol and its oxidized derivative, ent-kaur-15-en-17-al, revealed that the conversion of the C-17 hydroxyl group to an aldehyde significantly enhanced anti-malarial activity. nih.govresearchgate.net This suggests that the nature of the substituent at C-17 plays a critical role in modulating the compound's interaction with biological targets. While specific modifications to the C-15 double bond for this compound are not extensively detailed in the provided literature, unsaturation in kauranes is generally a key feature influencing their biological profile.

The presence and position of various functional groups on the ent-kaurane skeleton profoundly influence bioactivity. Hydroxyl groups, for example, have been identified as important contributors to activity; the presence of hydroxyls at C-7 and/or C-14 has been associated with increased antitumor activity in some kaurane diterpenes. mdpi.com Esterification of hydroxyl groups can also lead to significant changes in activity. For example, the introduction of ester functionalities at the C-3 position of ent-kaurene (B36324) derivatives has been shown to enhance their antimicrobial properties. researchgate.net Furthermore, as noted in the comparison between ent-kaur-15-en-17-ol and ent-kaur-15-en-17-al, the oxidation of a hydroxyl group to an aldehyde at C-17 resulted in improved anti-malarial efficacy. nih.govresearchgate.net Similarly, acetylation of a hydroxyl group, as seen in Glaucocalyxin B (which differs from Glaucocalyxin A by acetylation at C14), has also been linked to anticancer activity. nih.gov

Comparative Analysis of Derivatives

Comparative analyses of this compound with its synthetically modified derivatives or related natural compounds provide direct evidence for SAR. These studies reveal how specific structural alterations impact biological outcomes.

C-17 Modification: A notable comparison is between ent-kaur-15-en-17-ol and ent-kaur-15-en-17-al. The latter, featuring an aldehyde at C-17 instead of a hydroxyl group, demonstrated a significantly higher IC50 value (12 µM) against Plasmodium falciparum compared to the former (52 µM), indicating that oxidation at C-17 enhances anti-malarial potency. nih.govresearchgate.net

C-3 Esterification: Derivatives of ent-kaurene with ester groups introduced at the C-3 position have shown enhanced antimicrobial activity. Specifically, ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene exhibited activity against a range of bacteria and fungi, suggesting that the presence of specific oxygenated groups, such as esters at C-3, can improve efficacy. researchgate.net

Hydroxylation and Acetylation: While not directly comparing this compound, studies on other kauranes show that increased hydroxylation, such as at C-7 and C-14, can lead to enhanced antitumor activity. mdpi.com Similarly, acetylation of hydroxyl groups, as seen in Glaucocalyxin B (acetylated at C14), is associated with anticancer effects. nih.gov

Aromatic Linkers: Research into spirolactone-type diterpenoids, structurally related to kauranes, found that derivatives with aromatic linkers at the 14-OH position exhibited improved antiproliferative activities against cancer cell lines compared to parent compounds. mdpi.com

These comparative analyses underscore the principle that targeted structural modifications of the ent-kaurane skeleton, particularly at positions like C-3, C-17, and the presence of hydroxyl or ester groups, are crucial for modulating and enhancing the biological activities of these compounds.

Biological Activities and Molecular Mechanisms

Anti-malarial Activity

The compound has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. This has led to further investigation into its specific mechanisms of action.

Inhibition of Plasmodium falciparum Growth

Research has shown that Kaur-15-en-17-ol can inhibit the growth of the 3D7 strain of P. falciparum. ontosight.ai In in-vitro anti-malarial assessments, this compound, also referred to as 8ß,13ß-kaur-15-en-17-ol (compound 2 in the study), exhibited a half-maximal inhibitory concentration (IC₅₀) of 52 µM against the parasite. ontosight.ainih.govfrontiersin.orgscielo.brbrieflands.com This finding establishes its role as a plasmodial growth inhibitor. ontosight.ainih.govfrontiersin.org

Table 1: In-vitro Anti-malarial Activity of this compound

| Compound | Parasite Strain | IC₅₀ (µM) |

| This compound | Plasmodium falciparum (3D7) | 52 ontosight.ainih.govscielo.brbrieflands.com |

Target Identification: Plasmodium falciparum Lactate (B86563) Dehydrogenase (PfLDH)

The anti-malarial properties of this compound have been linked to the inhibition of a crucial parasite enzyme, Plasmodium falciparum lactate dehydrogenase (PfLDH). ontosight.ainih.govfrontiersin.orgscielo.br PfLDH is vital for the parasite's energy production through anaerobic glycolysis, where it converts pyruvate (B1213749) to lactate. ontosight.ai Targeting this enzyme can disrupt ATP production, leading to the parasite's death. ontosight.ai Because PfLDH is genetically distinct from human lactate dehydrogenase, it is considered a viable target for anti-malarial drugs. ontosight.ai In silico studies have efficiently docked this compound into the active site of PfLDH, suggesting it as a putative target for the compound's anti-malarial activity. ontosight.aimdpi.com

Molecular Interactions with PfLDH

Computational analyses, including molecular docking and molecular dynamics simulations, have been employed to understand the interaction between this compound and PfLDH. ontosight.aimdpi.com Molecular docking studies revealed that this compound fits into the active site of PfLDH with a minimum free binding energy approximately -2 kcal/mol more negative than the control, indicating a strong and favorable interaction. ontosight.ainih.govfrontiersin.orgscielo.brbrieflands.com

Molecular dynamics simulations over 100 nanoseconds showed that the complex formed between this compound and PfLDH is stable. ontosight.ainih.govfrontiersin.orgscielo.br The stability is maintained through strong molecular interactions, including the formation of at least one consistent hydrogen bond. ontosight.ainih.govfrontiersin.orgscielo.brbrieflands.com These interactions contribute to the dynamic and structural stability of the PfLDH-compound complex, supporting the hypothesis that this compound exerts its anti-malarial effect through the inhibition of this key enzyme. ontosight.ainih.govfrontiersin.org

Antimicrobial Potential

The broader class of ent-kaurane diterpenoids, to which this compound belongs, is recognized for possessing a range of biological functions, including antibacterial and antifungal activities. frontiersin.orgnih.govsciencebiology.org

Efficacy against Bacterial Strains

While the general class of ent-kaurane diterpenoids is known to have antibacterial properties, specific research detailing the efficacy of this compound against various bacterial strains is limited. frontiersin.orgnih.govsciencebiology.org However, studies on closely related compounds provide some insight. For instance, the related diterpene ent-kaur-15-en-18,20-diol was tested against Staphylococcus aureus and showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, but had insignificant activity against Escherichia coli with an MIC of 250 µg/mL. brieflands.com Other research on different kaurane (B74193) diterpenes has shown activity primarily against Gram-positive bacteria. nih.govresearchgate.net These findings suggest that the antimicrobial activity can be significantly influenced by minor structural differences in the kaurane skeleton. nih.gov

Efficacy against Fungal Strains

Similar to its antibacterial potential, the specific antifungal activity of this compound has not been extensively detailed. The ent-kaurane class of compounds is generally reported to have antifungal properties. frontiersin.orgnih.govsciencebiology.org As an example from a closely related molecule, ent-kaur-15-en-18,20-diol demonstrated activity against Candida albicans with an MIC value of 62.5 µg/mL. brieflands.com Another study noted that a new derivative, ent-kaur-3-acetoxy-15-ene, showed inhibitory action against the fungal strain Candida krusei, while other tested kauranes did not, again highlighting the structure-activity relationship. sciencebiology.org

Cytotoxic and Anticancer Mechanisms

This compound and related kaurane diterpenes have demonstrated potential as cytotoxic and anticancer agents by influencing key cellular processes. Their mechanisms of action often involve the disruption of signaling pathways critical for cancer cell survival and the induction of a state of oxidative stress.

The cytotoxic effects of kaurane-type diterpenes are linked to their ability to modulate signaling pathways that govern cell fate, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38/MAPK) pathways. researchgate.net NF-κB is a transcription factor that plays a pivotal role in the development of cancer through its control over apoptosis and the cell cycle. researchgate.net Certain kaurane diterpenes have been found to inhibit the activation of NF-κB, which can disrupt cancer cell proliferation and survival. researchgate.net

The p38/MAPK pathway is another crucial signaling cascade that can be activated by cellular stress, leading to apoptosis. researchgate.net Some kaurane diterpenes induce apoptosis in cancer cells, such as human leukemia HL-60 cells, through the activation of the p38/MAPK pathway. researchgate.net The activation of this pathway can occur upstream of caspase-8 activation, a key executioner of apoptosis. researchgate.net The interplay between the inhibition of survival signals like NF-κB and the activation of pro-apoptotic pathways like p38/MAPK contributes to the anticancer potential of these compounds. nih.gov

Kaurane diterpenes can modulate the balance of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress. nih.govresearchgate.net Cancer cells often have a disturbed redox balance, making them more susceptible to agents that further increase ROS levels. researchgate.net An excess of ROS can cause damage to vital cellular components like DNA, proteins, and lipids, which can ultimately trigger cell death. mdpi.com

The induction of ROS by certain natural compounds has been shown to be an effective anticancer strategy. mdpi.com This increase in oxidative stress can lead to various downstream effects, including cell cycle arrest and apoptosis. nih.gov For instance, the accumulation of ROS can activate the p53 tumor suppressor protein, a critical regulator of apoptosis. nih.gov The ability of kaurane-type compounds to induce oxidative stress represents a significant aspect of their cytotoxic mechanism against cancer cells.

Anti-inflammatory Effects

This compound and its related compounds have been investigated for their anti-inflammatory properties, which are exerted through the modulation of inflammatory mediators and cellular signaling pathways.

A key aspect of the anti-inflammatory activity of kaurane diterpenes is their ability to suppress the production of pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds have been shown to inhibit the production of nitric oxide (NO). researchgate.netresearchgate.net This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netresearchgate.net

Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme that synthesizes pro-inflammatory prostaglandins, is also inhibited by these compounds. researchgate.netresearchgate.netjst.go.jp The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), can also be significantly reduced. researchgate.netresearchgate.net

Table 1: Effects of Kaurane-Type Diterpenes on Inflammatory Mediators

| Inflammatory Mediator | Effect of Kaurane-Type Diterpenes |

| Nitric Oxide (NO) | Inhibition of production researchgate.netresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression researchgate.netresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Decreased expression researchgate.netresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production researchgate.netresearchgate.net |

The anti-inflammatory effects of kaurane diterpenes are closely linked to their ability to interfere with key inflammatory signaling pathways. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of these compounds. nih.gov By inhibiting NF-κB, kaurane diterpenes can prevent the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov Some kaurane diterpenes have also been observed to attenuate the phosphorylation of p38 and ERK1/2 in LPS-induced cells, further contributing to their anti-inflammatory profile. researchgate.net

Neuroprotective Properties

The potential neuroprotective effects of kaurane diterpenes are an emerging area of research. While direct studies on this compound are limited, related compounds have shown promise. For instance, a derivative, ent-kaur-15-en-17-al-18-oic acid, has been shown to have a significant neuroprotective effect in a cellular model of Alzheimer's disease. researchgate.netnih.govnih.gov This effect was associated with the maintenance of oxidative stress balance, including the reduction of ROS levels. nih.govnih.gov

The anti-inflammatory and antioxidant activities of kaurane diterpenes are highly relevant to neuroprotection, as both inflammation and oxidative stress are implicated in the pathology of neurodegenerative diseases. By mitigating these processes, these compounds could potentially offer a therapeutic benefit. researchgate.net Further research is needed to fully explore the neuroprotective potential of this compound and its derivatives.

Insecticidal Action (Plant Defense Role)

This compound has been identified as a contributor to plant defense mechanisms through its insecticidal activity. ontosight.ai In a bioassay evaluating the effects of compounds from Aristolochia pubescens on the velvetbean caterpillar (Anticarsia gemmatalis), a significant pest for soybean crops, ent-kaur-15-en-17-ol was found to interfere with larval development. nih.govbvsalud.orgnais.net.cn Specifically, the compound increased the duration of the larval period, which can disrupt the insect's life cycle and reduce its viability. nih.govbvsalud.org This activity points to its role as a botanical insecticide agent. nih.gov

This function is part of a broader strategy in plants, where kaurane-related diterpenoids act as phytoalexins—compounds produced in response to pathogen or herbivore attacks. mdpi.compnas.org For example, in maize (Zea mays), a group of related compounds called kauralexins, which includes the derivative ent-kaur-15-en-17-oic acid (kauralexin B1), are produced upon infestation by the European corn borer and exhibit significant antifeedant activity. pnas.org The distribution of ent-kaurane compounds across various plant families suggests they serve specific ecological functions, such as defense against herbivores. vulcanchem.com

Table 1: Observed Insecticidal Effect of ent-kaur-15-en-17-ol

| Compound | Target Insect | Observed Effect | Source Plant (in study) |

|---|

Other Reported Biological Activities (e.g., Anti-melanogenic)

The kaurane diterpenoid family has been explored for a variety of other biological effects, including the potential to modulate skin pigmentation. While direct studies on the anti-melanogenic properties of this compound are not prominent, research on closely related kaurane structures indicates that this class of compounds has potential in this area.

For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), a multifunctional kaurane diterpene, has demonstrated anti-melanogenic activity. nih.govresearchgate.net Studies have shown that it inhibits the expression of the tyrosinase gene in mouse melanoma cells, which suppresses melanin (B1238610) synthesis. nih.gov This suggests that specific kaurane derivatives could be developed as skin-whitening agents for cosmetic or therapeutic applications in treating hyperpigmentation disorders. nih.govresearchgate.net The exploration of such activities for this compound itself remains a potential area for future research.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound (ent-kaur-15-en-17-ol) |

| ent-3-butanoyloxythis compound |

| ent-Kaur-15-en-17-al-18-oic acid |

| ent-kaur-15-en-18,20-diol |

| ent-17-Hydroxykaur-15-en-19-oic acid |

| ent-kaur-15-en-17-oic acid (Kauralexin B1) |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA) |

| Amyloid-beta peptide (Aβ25-35) |

| Glutathione (GSH) |

| Malondialdehyde (MDA) |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to each other, thereby estimating the binding affinity. Studies involving Kaur-15-en-17-ol have utilized this method to explore its interaction with potential biological targets.

Ligand-Protein Interaction Analysis

This compound, along with its related compound 8ß,13ß-kaur-15-en-17-al, has been docked against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme dntb.gov.uamdpi.comnih.govresearchgate.netnih.gov. These analyses have revealed that both compounds can engage with the PfLDH binding site, forming interactions crucial for enzyme inhibition researchgate.net. Specifically, the docking studies indicated that this compound forms significant interactions within the active site of PfLDH, suggesting a potential mechanism for its observed anti-malarial activity dntb.gov.uamdpi.comnih.govnih.gov. The analysis of these interactions often includes examining hydrogen bonds and van der Waals forces, which are key determinants of ligand-protein complex stability mdpi.com.

Binding Affinity Prediction

The binding affinity of this compound to PfLDH has been predicted using molecular docking. These studies reported binding energies of approximately -2 kcal/mol, indicating a favorable interaction that is more negative than that of a control compound mdpi.comnih.govnih.gov. These predicted binding affinities suggest that this compound can effectively bind to the PfLDH active site, contributing to its potential as an enzyme inhibitor.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In Silico Assessment of Pharmacokinetic Properties

Detailed in silico pharmacokinetic (PK) assessments for this compound across all ADME (Absorption, Distribution, Metabolism, Excretion) parameters are not extensively detailed in the reviewed literature. However, studies on the broader class of ent-kaurane diterpenoids indicate promising biopharmaceutical properties nih.govnih.gov. These compounds, as a class, generally exhibit favorable drug-like characteristics, with over 99% being water-soluble and having optimal lipophilicity for drug absorption nih.govnih.gov. Specifically, ent-kaurane diterpenoids have shown an average lipophilicity range from -1.09 to 7.58, with most compounds possessing lipophilicities of ≤5 nih.gov. Furthermore, approximately 96.5% of these molecules exhibit intestinal bioavailability, and 28.20% show brain bioavailability nih.gov. These class-wide findings suggest a potential for good oral absorption and distribution, although specific data for this compound for all these parameters is limited.

Blood-Brain Barrier Permeability Prediction

Specific in silico predictions regarding the blood-brain barrier (BBB) permeability of this compound were not identified in the reviewed literature. While general computational approaches exist for predicting BBB penetration, often relying on descriptors like lipophilicity (aLogP) and polar surface area (TPSA) mdpi.commdpi.comnih.govgoogle.com, direct evaluations for this compound are not prominently reported. Some studies on other classes of natural products suggest that certain molecular descriptors can indicate potential BBB transit mdpi.com, but specific data for this compound is lacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Direct quantitative structure-activity relationship (QSAR) modeling studies specifically focused on this compound were not identified in the reviewed literature. However, the compound's biological activity, such as its anti-malarial effect against Plasmodium falciparum, has been linked to in silico target interactions, specifically its inhibition of P. falciparum lactate dehydrogenase (PfLDH) dntb.gov.uamdpi.comnih.gov. This association with target inhibition, determined through molecular docking, provides an indirect link to structure-activity relationships, suggesting that specific structural features contribute to its biological efficacy.

Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations have been employed to investigate the structural and electronic properties of this compound. Specifically, studies have utilized Density Functional Theory (DFT) for conformational analysis and optimization dntb.gov.uamdpi.com. These calculations involved using the Merck molecular force field for initial conformational analysis, followed by DFT optimization at the ωB97XD/6-31* level to obtain optimized conformers. Further energy and Boltzmann distribution calculations were performed using DFT at the ωB97XV/6-311+G(2df,2p) level dntb.gov.uamdpi.com. These QM calculations provide detailed insights into the most stable conformations and their relative populations, which are fundamental for understanding molecular behavior and interactions.

| Calculation Type | Method/Level of Theory | Purpose | Reference |

| Conformational Analysis | Merck Molecular Force Field | Initial exploration of possible molecular conformations. | dntb.gov.uamdpi.com |

| Conformational Optimization | DFT (ωB97XD/6-31*) | Optimization of obtained conformers to their lowest energy states. | dntb.gov.uamdpi.com |

| Energy & Boltzmann Dist. | DFT (ωB97XV/6-311+G(2df,2p)) | Calculation of energy distributions and Boltzmann populations for optimized conformers. | dntb.gov.uamdpi.com |

Virtual Screening and Lead Optimization

This compound has been included in in silico screening studies, particularly through molecular docking, to assess its potential interaction with biological targets. In the context of its anti-malarial activity, molecular docking was performed against Plasmodium falciparum lactate dehydrogenase (PfLDH) dntb.gov.uamdpi.comnih.gov. The docking results indicated that this compound (ligand 2) exhibited binding energies of approximately −2 kcal/mol, which were more negative compared to a control, suggesting a favorable interaction with the target enzyme dntb.gov.uamdpi.comnih.gov. These findings are indicative of its potential as a lead compound in drug discovery efforts, warranting further investigation through more comprehensive virtual screening and lead optimization processes.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Notes | Reference |

| PfLDH | This compound | ~−2 | More negative than control; putative inhibition | dntb.gov.uamdpi.comnih.gov |

Compound List:

this compound

8ß,13ß-kaur-15-en-17-al

13ß-kaur-16-ene

α-tocopherol hydroquinone (B1673460)

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating Kaur-15-en-17-ol from complex mixtures, such as plant extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of this compound. Its ability to resolve complex mixtures based on differential partitioning between a stationary phase and a mobile phase makes it ideal for analyzing diterpenoids like this compound. Research has demonstrated the application of HPLC in quantifying related kaurane (B74193) diterpenes, such as kaurenoic acid, in plant extracts, often using reversed-phase C18 columns with acetonitrile/water mobile phases and UV detection nih.govresearchgate.netresearchgate.net. While specific HPLC methods for this compound are not extensively detailed in the provided search results, its structural similarity to other kauranes suggests that similar chromatographic conditions would be effective for its isolation and purity assessment. HPLC methods have been developed for related compounds, achieving good resolution and sharp peaks, indicating its suitability for this compound analysis nih.govresearchgate.net.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly effective for volatile and thermally stable compounds. While this compound, being a diterpenoid alcohol, might require derivatization for optimal GC analysis due to its polarity and potential for thermal degradation, GC is a common method for analyzing diterpenes. For instance, GC analysis is routinely used for diterpenoids, similar to the analysis of fatty acid methyl esters pnas.org. GC-MS (Gas Chromatography-Mass Spectrometry) is frequently used for the identification of natural products, including diterpenes, by coupling the separation power of GC with the identification capabilities of mass spectrometry mdpi.comsciencebiology.orgnih.govresearchgate.netunirioja.esjppres.commdpi.com. GC-MS has been utilized in studies involving related kaurane derivatives, aiding in their identification and characterization within complex plant matrices mdpi.comsciencebiology.orgresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and increased sensitivity due to the use of smaller particle size stationary phases and higher operating pressures. UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) is a state-of-the-art technique for comprehensive profiling and identification of natural products. Studies have employed UPLC-Q-Orbitrap-HRMS for the systematic profiling of complex plant extracts, enabling the identification of numerous compounds, including triterpenes and other diterpenoid classes mdpi.com. The application of UPLC-MS/MS has also been reported for the accurate determination of related compounds like kaurenoic acid in plant matrices, showcasing its utility for precise quantification and identification nih.govmdpi.com.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the precise molecular structure of this compound, providing detailed information about its atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural determination of organic compounds. ¹H NMR provides information about the number, type, and environment of hydrogen atoms, including their connectivity through coupling constants. ¹³C NMR reveals the carbon skeleton, indicating the number of unique carbon atoms and their chemical environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity map of the molecule, thereby confirming the structure of this compound.

Mass Spectrometry (MS, HR-ESI-MS, GC-MS, UPLC-MS)

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, which are essential for its identification. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) offers high accuracy in determining the mass-to-charge ratio (m/z), allowing for the precise determination of the molecular formula. This technique has been instrumental in isolating and identifying compounds like this compound from plant extracts researchgate.netresearchgate.netnih.govdntb.gov.ua.

High-Resolution ESI-MS (HR-ESI-MS): Used to determine the accurate molecular weight and elemental composition of this compound, confirming its formula (e.g., C₂₀H₃₂ for a related compound) mdpi.comresearchgate.net.

GC-MS: Combines GC separation with MS detection, enabling the identification of compounds based on their mass spectra and retention times. This technique has been widely used for analyzing diterpenes and related natural products mdpi.comsciencebiology.orgnih.govresearchgate.net.

UPLC-MS: Couples UPLC separation with MS detection, providing both separation and mass spectrometric identification and quantification. This hyphenated technique is powerful for analyzing complex mixtures and confirming the identity of compounds like this compound in plant extracts mdpi.commdpi.com.

Fragmentation patterns observed in MS/MS experiments further aid in structural elucidation by providing information about the molecule's substructures. For example, the mass spectrum of a related compound, Kaur-15-ene, shows characteristic ions, with the molecular ion at m/z 272.4681 nist.gov. HR-ESI-MS has been used to determine the molecular formula of this compound, with observed m/z values corresponding to calculated masses for its elemental composition mdpi.comresearchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. For this compound, FT-IR analysis would typically reveal characteristic absorption bands corresponding to its structural components. Based on the presence of an alcohol (-OH) group and alkene (C=C) functionalities within the kaurane diterpene structure, specific vibrational frequencies are expected.

Advanced Sample Preparation and Derivatization for Analysis

Derivatization techniques are often employed to enhance the detectability, volatility, or chromatographic behavior of analytes, particularly for compounds with polar functional groups like alcohols. These methods are crucial for effective analysis using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Silylation for GC Analysis

Silylation is a common derivatization method used to convert polar functional groups, such as hydroxyl groups, into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. This process significantly improves the suitability of compounds for GC analysis. For this compound, the hydroxyl group at the C-17 position can be readily silylated using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) in the presence of a catalyst, or trimethylchlorosilane (TMSCl) nih.govresearchgate.net. This derivatization would convert the alcohol into a TMS ether, increasing its vapor pressure and reducing its polarity, thereby facilitating its separation and detection by GC, often coupled with Mass Spectrometry (GC-MS) nih.govresearchgate.net.

Acylation for GC and HPLC Analysis

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to form an ester. This process also increases volatility and can improve chromatographic separation for both GC and HPLC. The acylation of this compound would convert the alcohol into an acetate (B1210297) or trifluoroacetate (B77799) ester. These derivatives are generally more stable and have different retention characteristics compared to the parent compound, which can be advantageous for resolving complex mixtures or enhancing detection sensitivity in GC or HPLC analyses researchgate.net.

Alkylation for GC Analysis

Alkylation, typically methylation or ethylation, is another derivatization strategy that can be applied to hydroxyl groups to enhance volatility and thermal stability for GC analysis. Similar to silylation and acylation, alkylation of this compound would convert the alcohol into an ether. This modification can alter the polarity and boiling point of the compound, potentially leading to improved chromatographic performance and detection in GC-based analytical methods.

Solid-Phase Analytical Derivatization

Solid-phase analytical derivatization combines the principles of solid-phase extraction (SPE) with chemical derivatization. In this approach, the analyte is first adsorbed onto a solid support, followed by derivatization directly on the solid phase. This method offers advantages such as reduced sample manipulation, minimized solvent usage, and enhanced purification by removing unwanted byproducts or matrix components. For this compound, a solid-phase extraction cartridge could be used to isolate the compound from a complex matrix. Subsequently, derivatization reagents could be passed through the cartridge to modify the analyte in situ before elution for GC or HPLC analysis nih.gov. This approach can lead to higher signal-to-noise ratios due to the efficient removal of interfering substances nih.gov.

Quantitative Analysis Techniques

Quantitative analysis of this compound typically relies on chromatographic techniques coupled with sensitive detectors. The choice of technique often depends on the derivatization strategy employed.

Gas Chromatography-Mass Spectrometry (GC-MS): Following silylation or acylation, GC-MS is a highly effective method for quantifying this compound. The mass spectrometer provides both qualitative identification based on fragmentation patterns and quantitative data through selected ion monitoring (SIM) or full scan analysis. Research on related diterpenes has utilized GC-MS for characterization nih.govresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV-Vis or Mass Spectrometry (HPLC-MS) detectors, can be used for the quantification of this compound. Acylation derivatives may be particularly amenable to HPLC analysis. Studies have employed HPLC for the quantitative determination of related diterpene acids, demonstrating its utility in quantifying diterpenoid compounds researchgate.net.

The specific quantitative data for this compound would be derived from calibration curves generated using authentic standards and the chosen analytical method. The accuracy and precision of the quantification would depend on the optimization of chromatographic conditions, detector settings, and the effectiveness of any derivatization steps.

Future Research Directions and Applications

Elucidation of Novel Biological Targets

Current research has identified Kaur-15-en-17-ol as exhibiting antimicrobial, cytotoxic, and insecticidal activities ontosight.ai. Notably, it has shown anti-malarial effects against Plasmodium falciparum, with an IC50 value of 52 µM, and this activity is hypothesized to be linked to the inhibition of P. falciparum lactate (B86563) dehydrogenase (PfLDH) researchgate.netmdpi.comnih.govnih.gov. Future research should aim to precisely identify the molecular targets and biochemical pathways that mediate these observed effects. Detailed mechanistic studies are required to confirm the interaction with PfLDH and to explore other potential targets within the parasite or host cells that contribute to its cytotoxic and antimicrobial actions. Understanding these specific interactions will be crucial for rational drug design.

Development of Advanced Synthetic Routes

The natural synthesis of diterpenoids like this compound typically occurs through intricate biochemical pathways involving diterpene synthases ontosight.ai. However, obtaining these compounds from natural sources can be challenging due to low yields, and chemical synthesis of complex diterpenoids often presents difficulties related to stereoselectivity and the potential for skeletal rearrangements ichem.md. Therefore, a key future research direction involves developing more efficient, scalable, and cost-effective chemical synthesis routes. This could include exploring novel catalytic methods, stereoselective transformations, and streamlined multi-step processes. Additionally, semi-synthetic approaches, utilizing more abundant kaurane (B74193) precursors as starting materials, could offer a practical avenue for generating this compound and its derivatives ichem.mdmdpi.com.

Exploration of Biosynthetic Engineering for Enhanced Production

Given the complexities associated with natural extraction and chemical synthesis, biosynthetic engineering presents a promising strategy for sustainable and scalable production of this compound. Future research can focus on engineering heterologous hosts, such as bacteria or yeast, to produce this compound. This endeavor would necessitate the identification and characterization of the genes encoding the enzymes responsible for the kaurane skeleton formation and subsequent functionalization. These genes can then be expressed in a suitable microbial chassis, optimizing metabolic flux towards the target compound. Metabolic engineering approaches, including pathway optimization and enhancement of precursor supply, will be critical for achieving high-titer production in a controlled and reproducible manner.

Design of Next-Generation this compound Analogs with Improved Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of natural products ontosight.ai. Preliminary findings suggest that the aldehyde analog, ent-kaur-15-en-17-al, exhibits enhanced anti-malarial activity (IC50 of 12 µM) compared to this compound (IC50 of 52 µM) researchgate.netmdpi.comnih.govnih.gov. Future research should focus on synthesizing a diverse library of this compound analogs by systematically modifying its chemical structure. This could involve alterations to the hydroxyl group, the double bond position, ring conformations, or the introduction of novel functional groups. These synthesized analogs should then be rigorously screened for improved efficacy against various targets, including drug-resistant pathogens, specific cancer cell lines, or other disease models. Computational modeling and molecular docking studies can guide the rational design of analogs with predicted higher target affinity and specificity.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological impact and mechanisms of action of natural products often requires an integrated, systems-level approach jrhm.org. Future research can leverage multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to elucidate the complex interactions of this compound within biological systems. For instance, transcriptomic profiling of cells treated with this compound can reveal differential gene expression patterns, identifying key cellular pathways modulated by the compound. Proteomic analysis can pinpoint specific proteins that interact with or are regulated by this compound, potentially uncovering novel therapeutic targets. Metabolomic studies can map the compound's influence on cellular metabolic networks, providing insights into its biochemical effects. Integrating these diverse datasets will facilitate a comprehensive understanding of its biological activities, identify potential biomarkers, and inform the development of novel therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.